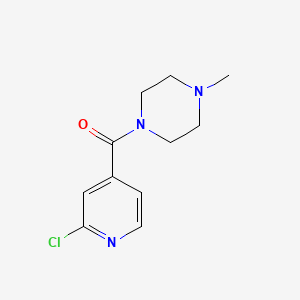

![molecular formula C16H24BrNO3 B1293081 2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide CAS No. 1119451-48-7](/img/structure/B1293081.png)

2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide" is a brominated butanamide derivative with potential applications in various fields of chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structures, and chemical reactions are discussed, which can provide insights into the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of a brominated furan derivative is described, where selective bromination is achieved using N-bromosuccinimide . Similarly, the synthesis of a brominated coumarin-based compound is reported, which involves NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction for analysis . These methods could potentially be applied to the synthesis and analysis of "2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide."

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often determined using X-ray crystallography. The paper on the coumarin-based fluorescent ATRP initiator provides detailed crystallographic data, which could be analogous to the structural analysis required for "2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide" . Understanding the molecular structure is crucial for predicting the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. The papers describe reactions such as hydrolysis , polymerizations , and reactions with nucleophilic agents . These reactions are indicative of the reactivity of brominated butanamide derivatives and can shed light on the potential chemical behaviors of "2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide" can be inferred from related compounds. For example, the solubility, melting point, and stability can be influenced by the presence of bromine and the diethoxyphenyl group. The papers do not directly provide data on the physical properties of the compound , but the methodologies used for characterizing similar compounds can be applied .

Wissenschaftliche Forschungsanwendungen

Synthesis of Alkyl Derivatives

Alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates undergo selective bromination, reacting with secondary amines to form tertiary amines, with sodium butylthiolate to form corresponding sulfides, and with potassium thiocyanate to yield mixtures of thiocyanate and isothiocyanate. The reaction with phenolate or alcoholate ions leads to decomposition of the bromomethylfurans (Pevzner, 2003).

Electroreductive Cyclization

Ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate and its analogs undergo electroreductive cyclization catalyzed by nickel(I) tetramethylcyclam, leading to cyclic products. This process involves one-electron cleavage of the carbon–bromine bond to form radical intermediates that undergo cyclization (Esteves et al., 2005).

Medicinal Chemistry Applications

Antidiabetic Agents

The synthesis of 2-bromo-N-phenyl/arylacetamides followed by their reaction with nucleophilic 1,3,4-oxadiazole-2-thiol analogs leads to a range of N-substituted derivatives with antidiabetic potential. These compounds show significant α-glucosidase enzyme inhibition, suggesting potential as lead molecules for antidiabetic drug development (Nazir et al., 2018).

Advanced Material Synthesis

Fluorescent ATRP Initiator

The synthesis and characterization of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide demonstrate its efficiency as a fluorescent ATRP initiator. This compound's crystal structure analysis confirms its potential in polymer chemistry for initiating atom transfer radical polymerization (ATRP), providing a pathway for creating novel polymeric materials with specific properties (Kulai & Mallet-Ladeira, 2016).

Eigenschaften

IUPAC Name |

2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrNO3/c1-4-13(17)16(19)18-10-9-12-7-8-14(20-5-2)15(11-12)21-6-3/h7-8,11,13H,4-6,9-10H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMQCCMNKOORRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCC1=CC(=C(C=C1)OCC)OCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801232977 |

Source

|

| Record name | 2-Bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide | |

CAS RN |

1119451-48-7 |

Source

|

| Record name | 2-Bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)

![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide](/img/structure/B1293009.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)

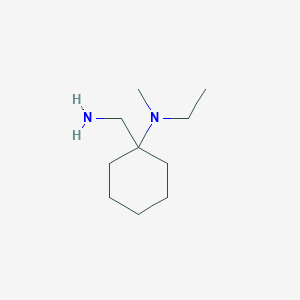

![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293016.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)

![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)

![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)